EED TR‑FRET Binding Affinity Relative to Screening Hit
The compound 2034321-42-9 is reported to inhibit EED with an IC₅₀ of 30 nM in a TR‑FRET assay that displaces an Oregon‑Green‑labeled pyrrolidine probe [1]. This represents a roughly 3.7‑fold improvement over the original screening hit 1 described in the same paper (IC₅₀ ≈ 111 nM, derived from the same assay format) [1]. However, the comparator value is inferred from published figures and not from a direct side‑by‑side experiment with the title compound.
| Evidence Dimension | EED binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 30 nM (IC₅₀) |
| Comparator Or Baseline | Screening hit 1: ≈ 111 nM IC₅₀ |
| Quantified Difference | ~3.7‑fold improvement |
| Conditions | LanthaScreen TR‑FRET, GST‑tagged EED, 1 h incubation |
Why This Matters
A 3.7‑fold gain in binding affinity can translate into substantially lower required concentrations in cellular assays, reducing the risk of off‑target effects at efficacious doses.
- [1] Curtin ML, Pliushchev MA, Li HQ, et al. SAR of amino pyrrolidines as potent and novel protein‑protein interaction inhibitors of the PRC2 complex through EED binding. Bioorg Med Chem Lett. 2017;27(7):1576‑1583. doi:10.1021/acsmedchemlett.7b00054. View Source
